

Spectroscopic and Synthetic Profile of 5-Bromo-N-isopropylpicolinamide: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-N-isopropylpicolinamide**

Cat. No.: **B1328589**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a general synthetic protocol for **5-Bromo-N-isopropylpicolinamide**. The information herein is compiled from established principles of organic chemistry and spectroscopic analysis of analogous compounds, offering a foundational resource for the synthesis, characterization, and further investigation of this molecule in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Bromo-N-isopropylpicolinamide**. These predictions are based on the analysis of chemical shifts and fragmentation patterns of structurally related compounds, including brominated pyridines, N-substituted picolinamides, and isopropyl moieties.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.60	Doublet	1H	H-6 (Pyridine)
~8.10	Doublet of Doublets	1H	H-4 (Pyridine)
~7.85	Doublet	1H	H-3 (Pyridine)
~8.20	Broad Singlet	1H	N-H (Amide)
~4.30	Septet	1H	C-H (Isopropyl)
~1.30	Doublet	6H	CH ₃ (Isopropyl)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~164	C=O (Amide)
~152	C-2 (Pyridine)
~148	C-6 (Pyridine)
~140	C-4 (Pyridine)
~125	C-3 (Pyridine)
~120	C-5 (Pyridine)
~42	C-H (Isopropyl)
~22	CH ₃ (Isopropyl)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch (Amide)
~3100-3000	Weak	C-H Stretch (Aromatic)
~2970-2870	Medium	C-H Stretch (Aliphatic)
~1670	Strong	C=O Stretch (Amide I)
~1590, 1560, 1450	Medium to Strong	C=C and C=N Stretching (Pyridine Ring)
~1530	Medium	N-H Bend (Amide II)
~1100	Medium	C-N Stretch
~830	Strong	C-H Out-of-plane Bend (Aromatic)
~600	Medium	C-Br Stretch

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
242/244	High	[M] ⁺ and [M+2] ⁺ (Molecular ion peak, bromine isotopes)
184/186	Medium	[M - C ₃ H ₆] ⁺
156/158	Medium	[M - C ₃ H ₇ N] ⁺
78	Low	[C ₅ H ₄ N] ⁺
43	High	[C ₃ H ₇] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following section outlines a general methodology for the synthesis and spectroscopic characterization of **5-Bromo-N-isopropylpicolinamide**. This protocol is based on standard organic synthesis techniques for amide bond formation.

Synthesis of 5-Bromo-N-isopropylpicolinamide

Reaction: 5-Bromopicolinic acid + Isopropylamine \rightarrow **5-Bromo-N-isopropylpicolinamide**

Materials:

- 5-Bromopicolinic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Isopropylamine
- Triethylamine (Et_3N) or other suitable base
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- Acid Chloride Formation: To a solution of 5-bromopicolinic acid in anhydrous DCM, add a slight excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 5-bromopicolinoyl chloride.

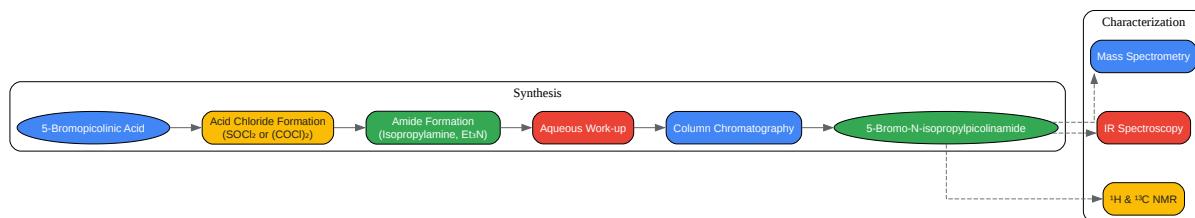
- Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve isopropylamine and a slight excess of triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure **5-Bromo-N-isopropylpicolinamide**.

Spectroscopic Characterization

- ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified solid product using either a potassium bromide (KBr) pellet or as a thin film on a salt plate using an FT-IR spectrometer.
- Mass Spectrometry (MS): Analyze a sample of the purified product using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow for Synthesis and Characterization



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Caption: Synthetic and characterization workflow for **5-Bromo-N-isopropylpicolinamide**.

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